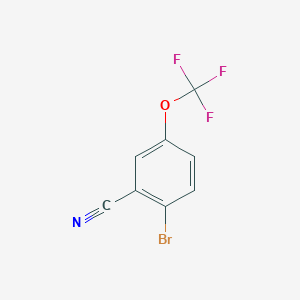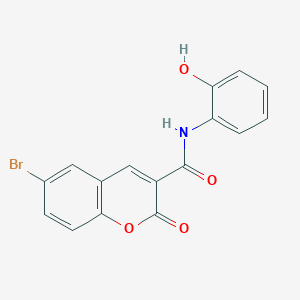
2-Bromo-5-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the empirical formula C8H3BrF3N . It has a molecular weight of 266.02 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(trifluoromethoxy)benzonitrile” is 1S/C8H3BrF3NO/c9-7-2-1-6 (3-5 (7)4-13)14-8 (10,11)12/h1-3H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethoxy)benzonitrile” is a liquid at ambient temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- Aryne Route to Naphthalenes : The compound has been explored in the context of generating reactive intermediates for the synthesis of complex organic molecules. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the generation of phenyllithium intermediates, which upon further reaction steps, allow for the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This methodology highlights the utility of bromo-(trifluoromethoxy)benzonitriles in constructing polycyclic aromatic compounds with potential application in material science and organic electronics (Schlosser & Castagnetti, 2001).
Material Science and Catalysis
- Metal-Organic Frameworks (MOFs) : Research has demonstrated the synthesis of zinc(II) coordination polymers using mixed ligands, including 2-bromo-1,4-benzenedicarboxylic acid. These MOFs exhibit unique structural properties and potential applications in gas storage and separation technologies. Such studies underscore the relevance of bromo-(trifluoromethoxy)benzonitriles in developing advanced materials with environmental and energy-related applications (Hua et al., 2015).
Chemical Analysis and Environmental Science
Herbicide Analysis : The compound's structural motifs are relevant to the analysis and detection of herbicides in biological specimens, aiding in the diagnosis of acute poisoning. Techniques such as high-performance liquid chromatography (HPLC) have been employed to detect chlorophenoxy herbicides and benzonitriles, including bromoxynil, in various biological matrices. This research is crucial for environmental monitoring and public health safety (Flanagan & Ruprah, 1989).
Environmental Degradation of Herbicides : Studies on the microbial degradation of benzonitrile herbicides, such as bromoxynil, emphasize the environmental fate of these chemicals. Understanding the degradation pathways, persistent metabolites, and involved degrader organisms is essential for assessing the environmental impact and developing strategies for mitigating pollution (Holtze et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVHPNDBJNNIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethoxy)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid](/img/structure/B2694392.png)
![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)


![5-(3-nitrophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2694397.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2694398.png)


![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)




